Dehydro Indapamide
Overview
Description
Dehydro Indapamide is a derivative of indapamide, a well-known thiazide-like diuretic used primarily for the treatment of hypertension and edema associated with congestive heart failure. This compound is characterized by its indole structure, which is formed through the dehydrogenation of the indoline ring present in indapamide
Biochemical Analysis
Biochemical Properties
Dehydro Indapamide interacts with the enzyme CYP3A4 . The turnover rate of Indapamide by CYP3A4 was found to be approximately 10-fold higher than that of Indoline , indicating a slightly enhanced affinity for CYP3A4 .
Cellular Effects
It is known that its parent compound, Indapamide, has significant effects on various types of cells and cellular processes
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme CYP3A4 . This interaction leads to a high turnover rate of Indapamide, suggesting that this compound may influence the activity of CYP3A4 .
Temporal Effects in Laboratory Settings
It is known that the compound can be used to measure the turnover rate of Indapamide by CYP3A4 , suggesting that it may have a role in influencing the activity of this enzyme over time.
Metabolic Pathways
This compound is involved in the metabolic pathway of Indapamide, specifically in its turnover by the enzyme CYP3A4 . This suggests that this compound may interact with other enzymes or cofactors involved in this pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dehydroindapamide typically involves the dehydrogenation of indapamide. This process can be achieved using various oxidizing agents such as manganese dioxide or 2,3-dichloro-5,6-dicyanobenzoquinone . The reaction conditions often require a controlled environment to ensure the complete conversion of indapamide to dehydroindapamide.
Industrial Production Methods: In an industrial setting, the production of dehydroindapamide may involve large-scale dehydrogenation processes using similar oxidizing agents. The reaction is typically carried out in a solvent such as methylene dichloride or chloroform, followed by crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Dehydro Indapamide undergoes several types of chemical reactions, including:
Oxidation: The primary reaction for its synthesis.
Reduction: Although less common, it can be reduced back to indapamide under specific conditions.
Substitution: The indole ring allows for various substitution reactions, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions:
Oxidizing Agents: Manganese dioxide, 2,3-dichloro-5,6-dicyanobenzoquinone.
Solvents: Methylene dichloride, chloroform.
Catalysts: Various metal catalysts can be used to facilitate specific reactions.
Major Products:
Oxidation: this compound.
Reduction: Indapamide.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Dehydro Indapamide has a wide range of applications in scientific research, including:
Chemistry: Used as a standard to measure the turnover rate of indapamide by cytochrome P450 3A4 (CYP3A4).
Biology: Studied for its potential effects on various biological pathways, particularly those involving oxidative stress and cellular metabolism.
Mechanism of Action
Dehydro Indapamide exerts its effects primarily through its interaction with ion channels and enzymes involved in cellular metabolism. The compound is known to inhibit sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water, thereby reducing blood pressure . Additionally, dehydroindapamide has been shown to have a higher affinity for CYP3A4, which plays a crucial role in its metabolism and pharmacokinetics .
Comparison with Similar Compounds
Indapamide: The parent compound from which dehydroindapamide is derived.
Hydrochlorothiazide: Another thiazide-like diuretic with similar pharmacological properties.
Chlorthalidone: A thiazide-like diuretic often compared with indapamide for its efficacy in treating hypertension.
Uniqueness: Dehydro Indapamide is unique due to its indole structure, which imparts distinct pharmacological properties. It has a higher turnover rate by CYP3A4 compared to indapamide, indicating enhanced metabolic stability and potentially improved therapeutic effects . Additionally, its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-(2-methylindol-1-yl)-3-sulfamoylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-9H,1H3,(H,19,21)(H2,18,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCDXWWLUHMMJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10213806 | |
Record name | Dehydroindapamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63968-75-2 | |
Record name | Dehydroindapamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063968752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydroindapamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEHYDROINDAPAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ0ETT16DT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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